![molecular formula C14H17NO4S B2362601 1'-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797857-51-2](/img/structure/B2362601.png)
1'-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, commonly known as ESPI-058, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. ESPI-058 has shown promising results in preclinical studies, and its unique chemical structure makes it an interesting molecule for further investigation.
Scientific Research Applications
Synthesis of Medicinal Compounds
Piperidine derivatives are crucial in the synthesis of various medicinal compounds. They serve as building blocks in drug construction due to their versatile chemical structure that allows for the creation of a wide array of pharmacologically active molecules . The spiro-piperidine structure of the compound makes it a valuable synthetic intermediate for developing drugs with potential therapeutic applications.
Pharmacological Applications
The piperidine moiety is present in more than twenty classes of pharmaceuticals, including alkaloids . The ethylsulfonyl group in the compound could potentially enhance its interaction with biological targets, leading to the development of new drugs with improved efficacy and safety profiles.
Biological Activity
Piperidine derivatives exhibit a broad spectrum of biological activities. They are utilized in various therapeutic areas such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . The compound’s unique structure may contribute to novel mechanisms of action in these fields.
Antioxidant Properties
Naturally occurring piperidine-based compounds have shown powerful antioxidant actions. They are capable of hindering or suppressing free radicals, which play a role in the prevention of diseases related to oxidative stress . The compound’s ethylsulfonyl group could be explored for its potential to enhance these antioxidant properties.
Anticancer Research
Piperidine alkaloids isolated from natural herbs have exhibited antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . The compound’s structural features could be investigated for their potential anticancer activities, possibly leading to new therapeutic options for cancer treatment.
Neuropharmacological Research
Piperidine derivatives are known to have significant effects on the central nervous system, showing promise as anti-Alzheimer and antipsychotic agents . The compound’s specific configuration might be studied for its potential neuropharmacological applications, which could lead to advancements in treating neurological disorders.
Mechanism of Action
- Extracellular Polysaccharide (EPS) Inhibition : At a concentration of 20 μg/mL, it inhibits EPS production by Xoo, contributing to its antibacterial effect .
- The compound affects various pathways related to plant defense and bacterial growth. These include pathways associated with reactive oxygen species (ROS) scavenging, cell wall integrity, and gene expression (e.g., gumB, gumG, gumM, and xanA) .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
1'-ethylsulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-2-20(17,18)15-9-7-14(8-10-15)12-6-4-3-5-11(12)13(16)19-14/h3-6H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDWUBPINDUKNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one |
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